6-Bromo-3-(2-bromoethoxy)-2-nitropyridine
Overview
Description
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine typically involves the bromination of 3-(2-bromoethoxy)-2-nitropyridine. This can be achieved through the reaction of 3-(2-bromoethoxy)-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 6-Bromo-3-(2-bromoethoxy)-2-aminopyridine.
Oxidation: Oxidized derivatives such as pyridine oxides.
Scientific Research Applications
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2-bromoethoxy)-2-fluoropyridine
- 6-Bromo-3-(2-bromoethoxy)-2-chloropyridine
- 6-Bromo-3-(2-bromoethoxy)-2-methylpyridine
Uniqueness
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties. The nitro group enhances its electron-withdrawing capability, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
6-bromo-3-(2-bromoethoxy)-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O3/c8-3-4-14-5-1-2-6(9)10-7(5)11(12)13/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFTZFRDNOSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCCBr)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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